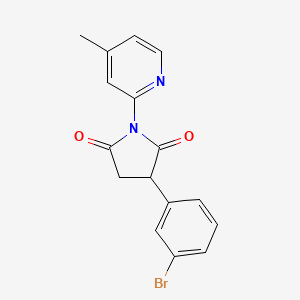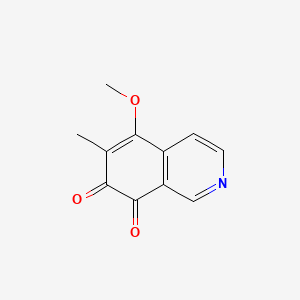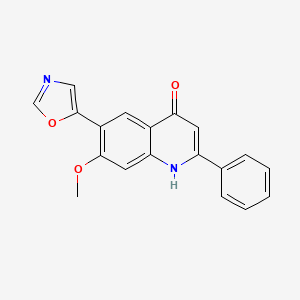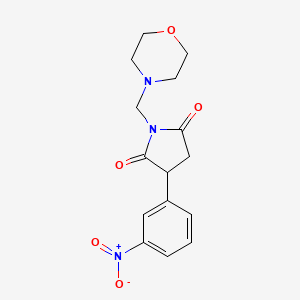
N-(Morpholinomethyl)-2-(m-nitrophenyl)succinimide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a morpholinomethyl group attached to a pyrrolidine-2,5-dione ring, with a nitrophenyl substituent at the third position. The unique structure of this compound lends itself to a variety of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione typically involves the following steps:
Formation of the Pyrrolidine-2,5-dione Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Morpholinomethyl Group: This step involves the reaction of the pyrrolidine-2,5-dione with morpholine and formaldehyde under controlled conditions.
Attachment of the Nitrophenyl Group: The final step involves the nitration of the phenyl ring, which can be accomplished using a nitrating agent such as nitric acid.
Industrial Production Methods: In an industrial setting, the production of 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The morpholinomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biochemical pathways.
Modulating Receptor Activity: Interacting with cellular receptors to alter signal transduction processes.
Influencing Gene Expression: Affecting the transcription and translation of specific genes.
Vergleich Mit ähnlichen Verbindungen
1-(Morpholinomethyl)-3-phenylpyrrolidine-2,5-dione: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
1-(Piperidin-1-ylmethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione: Contains a piperidinyl group instead of a morpholinomethyl group, leading to variations in its properties.
Uniqueness: 1-(Morpholinomethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione is unique due to the presence of both the morpholinomethyl and nitrophenyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for a wide range of chemical modifications and applications.
Eigenschaften
CAS-Nummer |
66064-17-3 |
|---|---|
Molekularformel |
C15H17N3O5 |
Molekulargewicht |
319.31 g/mol |
IUPAC-Name |
1-(morpholin-4-ylmethyl)-3-(3-nitrophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C15H17N3O5/c19-14-9-13(11-2-1-3-12(8-11)18(21)22)15(20)17(14)10-16-4-6-23-7-5-16/h1-3,8,13H,4-7,9-10H2 |
InChI-Schlüssel |
OUFKBMNTEUCLPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCN1CN2C(=O)CC(C2=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


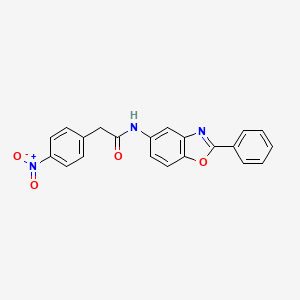

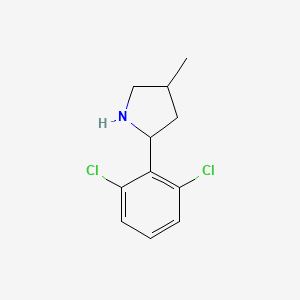
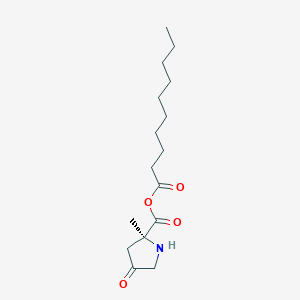
![2-[Methyl(2-oxooxolan-3-yl)amino]benzoic acid](/img/structure/B12880284.png)
![Cyclohexyl 4-[[5-(2-chloro-4-nitro-phenyl)furan-2-carbonyl]amino]benzoate](/img/structure/B12880285.png)

![[3-(3-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B12880297.png)

